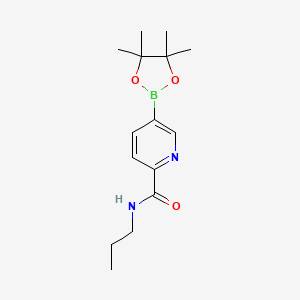

N-Propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

CAS No.:

Cat. No.: VC13508131

Molecular Formula: C15H23BN2O3

Molecular Weight: 290.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BN2O3 |

|---|---|

| Molecular Weight | 290.17 g/mol |

| IUPAC Name | N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C15H23BN2O3/c1-6-9-17-13(19)12-8-7-11(10-18-12)16-20-14(2,3)15(4,5)21-16/h7-8,10H,6,9H2,1-5H3,(H,17,19) |

| Standard InChI Key | CHNFLDZITCUODI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCC |

Introduction

Structural Overview

The chemical structure of N-Propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide can be broken down into three main components:

-

Pyridine Core: A heterocyclic aromatic ring containing one nitrogen atom.

-

Tetramethyl-1,3,2-dioxaborolane Group: A boronic ester functional group attached to the 5-position of the pyridine ring. This group is characterized by its cyclic structure with two oxygen atoms bonded to boron.

-

N-Propyl Carboxamide: A carboxamide group at the 2-position of the pyridine ring, where the nitrogen atom is substituted with a propyl chain.

This combination of functional groups provides the compound with unique chemical reactivity and potential for diverse applications.

Synthesis

While specific synthesis protocols for this compound are not directly available in the provided data, general methods for similar compounds involve:

-

Boronic Ester Introduction: The tetramethyl dioxaborolane group can be introduced via borylation reactions using reagents like bis(pinacolato)diboron (B2Pin2) and palladium catalysts.

-

Carboxamide Formation: The carboxamide group is typically synthesized through amide coupling reactions using carboxylic acid derivatives (e.g., acid chlorides or esters) and amines.

-

Functionalization of Pyridine Rings: Pyridine derivatives are often functionalized via nucleophilic substitution or directed metalation strategies to achieve regioselective substitution at desired positions.

Molecular Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C14H21BN2O3 |

| Molecular Weight | Approx. 276 g/mol |

| Functional Groups | Boronic ester, carboxamide, alkyl chain |

Spectroscopic Features

Compounds like this typically exhibit:

-

NMR Spectroscopy:

-

Signals for aromatic protons on the pyridine ring.

-

Characteristic peaks for the boronic ester group (e.g., B-H coupling).

-

Amide NH and alkyl chain protons.

-

-

IR Spectroscopy:

-

Strong absorption bands for C=O (amide) and B-O bonds.

-

-

Mass Spectrometry:

-

Peaks corresponding to molecular ion and characteristic fragments.

-

Boronic Ester Reactivity

The boronic ester group makes this compound a valuable intermediate in organic synthesis:

-

It can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

-

It serves as a precursor for other boron-containing compounds.

Drug Discovery

The carboxamide functionality is commonly found in bioactive molecules, suggesting potential pharmaceutical relevance:

-

It may act as a ligand or inhibitor targeting specific enzymes or receptors.

Material Science

Boronic esters are used in designing materials with unique optical or electronic properties due to their ability to form reversible covalent bonds with diols.

Challenges and Future Directions

While promising, challenges include:

-

Stability Concerns: Boronic esters can hydrolyze under aqueous conditions.

-

Synthetic Complexity: Multi-step synthesis may require optimization for scalability.

Future research could explore:

-

Functionalization of this compound for biological assays.

-

Development of derivatives with enhanced stability or activity.

This compound's combination of boronic ester and carboxamide functionalities positions it as a versatile candidate for applications in synthetic chemistry, pharmaceuticals, and materials science. Further studies on its specific reactivity and biological activity would unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume